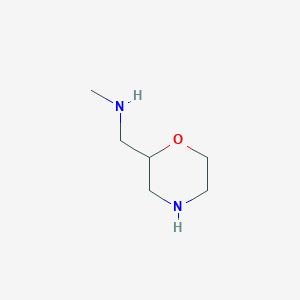

N-Methyl-1-(morpholin-2-yl)methanamine

Overview

Description

N-Methyl-1-(morpholin-2-yl)methanamine is a chemical compound with the molecular formula C6H14N2O. It is known for its unique structure, which includes a morpholine ring and a methylamine group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(morpholin-2-yl)methanamine typically involves the reaction of morpholine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reactants: Morpholine, formaldehyde, and methylamine.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

Procedure: Morpholine is first reacted with formaldehyde to form a hydroxymethyl intermediate, which is then treated with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of N-Methyl-1-(morpholin-2-yl)methanone.

Reduction: Formation of N-Methyl-1-(morpholin-2-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(morpholin-2-yl)methanamine is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can interact with receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

N-Methyl-1-(morpholin-2-yl)methanamine can be compared with other similar compounds such as:

N-Methylmorpholine: Similar structure but lacks the methanamine group.

Morpholine: Lacks the methylamine group.

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: Contains an imidazole ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its combination of a morpholine ring and a methylamine group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

N-Methyl-1-(morpholin-2-yl)methanamine, also known as N-methyl(morpholin-2-yl)methanamine, is a compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 122894-45-5

- Molecular Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

The compound features a morpholine ring, which contributes to its reactivity and biological activity. The presence of nitrogen atoms in its structure enhances its potential for various interactions within biological systems.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them important targets for antibacterial agents .

- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against various strains, including Staphylococcus aureus and Escherichia coli, showing low minimum inhibitory concentration (MIC) values .

- Potential Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

Biological Activity Data

The following table summarizes the biological activity of this compound based on recent studies:

Case Study 1: Antibacterial Efficacy

In a study evaluating a series of dual inhibitors, this compound derivatives were tested for their efficacy against bacterial strains. The results indicated that compounds with substituted morpholines exhibited the most balanced dual inhibition of GyrB and ParE, translating into potent antibacterial activity. Notably, MIC values were consistently low across multiple strains, highlighting the compound's potential as a broad-spectrum antibiotic .

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound interacts with bacterial topoisomerases by stabilizing the enzyme-DNA complex, thereby preventing proper DNA replication and leading to bacterial cell death. This mechanism was confirmed through biochemical assays measuring enzyme activity in the presence of the compound.

Properties

IUPAC Name |

N-methyl-1-morpholin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIOFHWVBNNKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394306 | |

| Record name | N-Methyl-1-(morpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-45-5 | |

| Record name | N-Methyl-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122894-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(morpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.